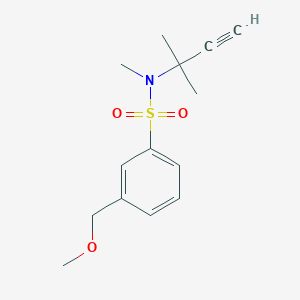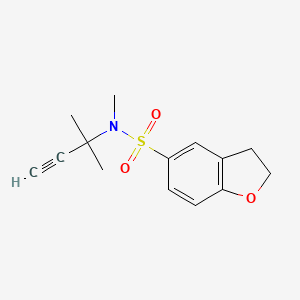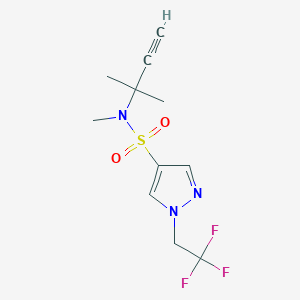![molecular formula C15H18N2O2S B7680221 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine, also known as NSC 745887, is a chemical compound that has been studied for its potential use in cancer treatment. This compound is a small molecule inhibitor of the protein kinase, PAK1, which is involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
Wirkmechanismus
PAK1 is a serine/threonine protein kinase that is activated by binding to small GTPases such as Rac1 and Cdc42. Once activated, PAK1 phosphorylates downstream targets that regulate cell proliferation, survival, and migration. 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 binds to the ATP-binding site of PAK1 and inhibits its kinase activity, leading to downstream effects on cell signaling pathways.
Biochemical and Physiological Effects:
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting PAK1 activity in vitro and in vivo. However, like all small molecule inhibitors, 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has limitations in terms of specificity and off-target effects. Further studies are needed to determine the optimal dose and treatment regimen for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887.
Zukünftige Richtungen
There are several future directions for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 research. First, additional studies are needed to determine the optimal dose and treatment regimen for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in different types of cancer. Second, studies are needed to determine the safety and toxicity of 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in animal models and humans. Third, studies are needed to identify biomarkers that can predict response to 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 treatment. Fourth, studies are needed to determine the efficacy of 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, studies are needed to develop more potent and specific PAK1 inhibitors that can be used in cancer treatment.
Synthesemethoden
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 can be synthesized using a multi-step process that involves the reaction of 4-bromomethyl-2-chloropyridine with 4-(2-methoxyethoxy)benzenethiol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887.
Wissenschaftliche Forschungsanwendungen
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been studied for its potential use in cancer treatment. PAK1 is overexpressed in many types of cancer, including breast, prostate, lung, and pancreatic cancer, and has been shown to promote tumor growth and metastasis. Inhibition of PAK1 activity by 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-[[4-(2-methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-18-8-9-19-13-2-4-14(5-3-13)20-11-12-6-7-17-15(16)10-12/h2-7,10H,8-9,11H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRVPRVJVAMHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)SCC2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)


![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)





![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)
